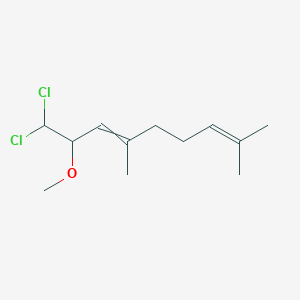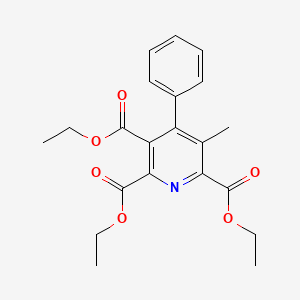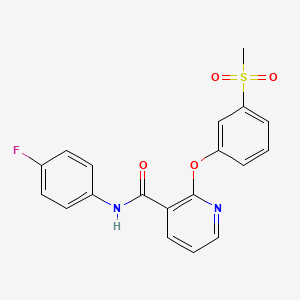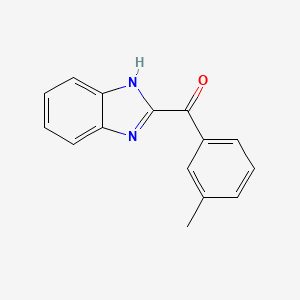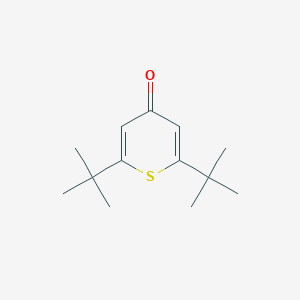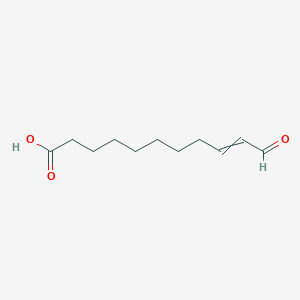
11-Oxoundec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxoundec-9-enoic acid is an organic compound with the molecular formula C11H18O3 It is a carboxylic acid with a double bond and an aldehyde group, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Oxoundec-9-enoic acid can be synthesized through several methods. One common approach involves the oxidation of fatty acids using monooxygenase enzymes such as cytochrome P450 monooxygenase (CYP) or Baeyer–Villiger monooxygenase (BVMO) . These enzymes introduce hydroxyl functional groups and convert them into other meaningful functional groups, such as keto, amino, and acidic groups.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, recombinant Escherichia coli expressing BVMO from Pseudomonas putida and an alcohol dehydrogenase from Micrococcus luteus can be used to produce this compound from ricinoleic acid .
Análisis De Reacciones Químicas
Types of Reactions: 11-Oxoundec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bond allows for addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide and sodium periodate in aqueous tert-butanol are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
11-Oxoundec-9-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of biopolymers, biolubricants, and biosurfactants.
Mecanismo De Acción
The mechanism of action of 11-Oxoundec-9-enoic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated by altering the production of inflammatory mediators and modulating neutrophil infiltration . Additionally, its anti-cancer properties are linked to the suppression of tumor cell migration and proliferation .
Comparación Con Compuestos Similares
Oleic Acid (181 (n-9), (Z)-octadec-9-enoic acid): A common omega-9 fatty acid with anti-inflammatory and anti-cancer properties.
Elaidic Acid (181 (n-9), (E,)-octadec-9-enoic acid): A trans isomer of oleic acid with different biological effects.
Gondoic Acid (201 (n-9), (Z)-eicos-11-enoic acid): Another omega-9 fatty acid with potential health benefits.
Uniqueness: 11-Oxoundec-9-enoic acid is unique due to its combination of a carboxylic acid, double bond, and aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Propiedades
IUPAC Name |
11-oxoundec-9-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCLXGNHJRLWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706975 |
Source


|
| Record name | 11-Oxoundec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-91-0 |
Source


|
| Record name | 11-Oxoundec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
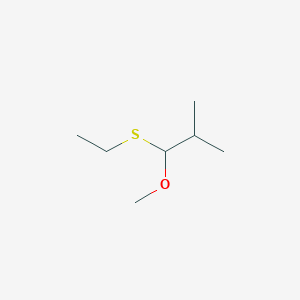
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
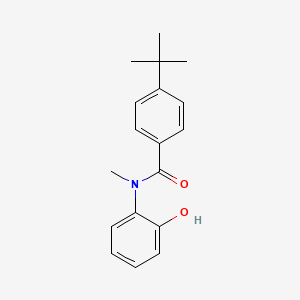
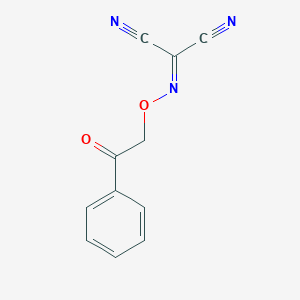
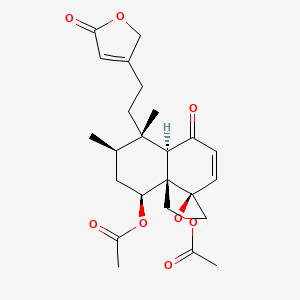
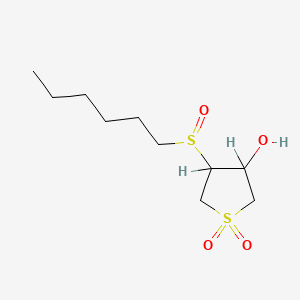
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
